2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide
Beschreibung
This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, characterized by a fused bicyclic core with a sulfur-linked acetamide side chain. Key structural features include:
- A 1-ethyl-3-methyl-pyrazolo[4,3-d]pyrimidin-7-one scaffold.
- A sulfanyl bridge at position 5, linking to an N-methyl-N-(3-methylphenyl)acetamide moiety, which may influence pharmacokinetic properties and target selectivity.
This structure shares a core framework with kinase inhibitors and PDE5-targeting agents, though its specific biological targets remain under investigation .
Eigenschaften
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(3)28-31)27-26(30(25(24)33)15-14-20-11-7-6-8-12-20)34-17-22(32)29(4)21-13-9-10-18(2)16-21/h6-13,16H,5,14-15,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWOIIVCAPDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)N(C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylethyl group: This step may involve alkylation reactions.
Attachment of the sulfanyl group: This can be done using thiolation reactions.
Final acetamide formation: This step involves acylation reactions to introduce the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the carbonyl groups in the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Insights :
- Position 6 substituents (e.g., 2-phenylethyl vs. 3-methoxybenzyl) significantly alter lipophilicity and binding pocket interactions .
- Acetamide side chain modifications (e.g., 3-methylphenyl vs. 3-fluorophenyl) influence metabolic stability and target selectivity .
Bioactivity and Target Correlation
- Molecular Networking Analysis : The target compound clusters with kinase inhibitors in molecular networks (cosine score >0.8 for fragmentation patterns), suggesting shared bioactivity pathways .
- Docking Variability: Minor structural changes (e.g., fluorophenyl vs. methylphenyl) reduce docking affinity by 15–20% due to altered residue interactions in kinase binding pockets .
- Bioactivity Clustering : Hierarchical clustering of 37 compounds revealed that pyrazolo-pyrimidines with sulfur bridges form a distinct cluster with PDE5/kinase inhibition, unlike carbohydrate-based analogues (e.g., catalposide) .
Computational Similarity Metrics
- Tanimoto Coefficient : The target compound shows a Tanimoto score of 0.85–0.90 with kinase inhibitors (Morgan fingerprints), indicating high structural similarity .
- Murcko Scaffold Analysis : Shared pyrazolo-pyrimidine scaffolds group the compound with PDE5 inhibitors, while differing side chains explain variability in IC50 values .
Limitations and Challenges in Comparative Analysis
Fragmentation Data Gaps: Limited MS/MS spectral libraries for pyrazolo-pyrimidines reduce dereplication accuracy .
Docking Affinity Variability : Small structural changes (e.g., methyl to methoxy groups) unpredictably alter binding due to steric/electronic effects .
Bioactivity Discrepancies : Compounds with >80% structural similarity (Tanimoto) may exhibit divergent pharmacokinetics (e.g., solubility differences in fluorophenyl vs. methylphenyl analogues) .
Biologische Aktivität
The compound 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide is a member of the pyrazolopyrimidine family, characterized by its complex structure that includes a sulfanyl group and an acetamide moiety. This compound has garnered interest due to its potential biological activities, which include interactions with various biological targets.
- Molecular Formula : C25H26N5O2S
- Molecular Weight : 479.6 g/mol
- CAS Number : 1358533-32-0
Biological Activity Overview
Compounds within the pyrazolopyrimidine class are known for diverse biological activities, including:
- Anticancer properties
- Anti-inflammatory effects
- Antimicrobial activity
- Neuroprotective effects
The specific biological activity of this compound is not extensively documented in the literature; however, its structural features suggest potential interactions with various biological pathways.
While detailed studies on the mechanism of action for this specific compound are lacking, related pyrazolopyrimidine derivatives often exhibit their effects through:
- Enzyme Inhibition : Many pyrazolopyrimidines act as inhibitors of protein kinases or phosphodiesterases.
- Receptor Modulation : Some compounds interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
- Cell Cycle Interference : Certain derivatives may disrupt cell cycle progression in cancer cells.
Case Study 1: Anticancer Activity
In a study investigating various pyrazolopyrimidine derivatives, compounds similar to the target compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival.
Case Study 2: Anti-inflammatory Effects
Research indicated that certain pyrazolopyrimidine derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that the target compound may also exhibit similar activity based on its structural characteristics.
Data Table: Comparison of Biological Activities
Q & A
Basic: What are the standard synthetic protocols and critical reaction conditions for preparing this compound?
Answer:
The synthesis involves multi-step reactions starting from a pyrazolo[4,3-d]pyrimidine core. Key steps include:
- Sulfanylation: Introduction of the thioacetamide group via nucleophilic substitution under reflux with solvents like DMF or THF (60–80°C) .
- Acylation: Coupling with N-methyl-N-(3-methylphenyl)acetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
- Purification: Chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
Critical parameters include temperature control (<5°C during sensitive steps) and moisture-free environments to prevent side reactions .
Advanced: How can computational methods optimize reaction conditions to improve yield and selectivity?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path sampling can predict transition states and intermediates, identifying energy barriers in sulfanylation or acylation steps . For example:
- Solvent Optimization: COSMO-RS simulations assess solvent polarity effects on reaction kinetics, favoring DMF for its high polarity and stability .
- Catalyst Screening: Machine learning models trained on pyrazolopyrimidine reaction datasets predict optimal catalysts (e.g., Pd/C for hydrogenation steps) .
Experimental validation using high-throughput microreactors (0.1–1 mmol scale) allows rapid iteration of computational predictions .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., pyrazolo[4,3-d]pyrimidine proton signals at δ 8.2–8.5 ppm) and substituent integration .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 506.2) .
- HPLC-PDA: Purity >98% confirmed using a C18 column (gradient: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
Advanced: How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically resolved?
Answer:
- Structure-Activity Relationship (SAR): Synthesize derivatives with modifications at the sulfanyl or acetamide groups to isolate bioactivity contributors. For example, replacing the 3-methylphenyl group with fluorophenyl enhances selectivity for kinase targets .
- Molecular Docking: AutoDock Vina simulations predict binding affinities to off-targets (e.g., cytochrome P450 enzymes) responsible for cytotoxicity .
- In Vitro Profiling: Parallel assays (e.g., kinase panels, hepatocyte viability tests) quantify IC50 ratios to distinguish target-specific effects .
Basic: What chemical modifications enhance aqueous solubility without compromising bioactivity?
Answer:
- PEGylation: Introduce polyethylene glycol (PEG) chains at the sulfanyl group via thiol-ene "click" chemistry (e.g., PEG-maleimide coupling) .
- Salt Formation: React the acetamide moiety with HCl or sodium bicarbonate to form water-soluble salts .
- Prodrug Design: Mask hydrophobic groups (e.g., esterification of methylphenyl) with enzymatically cleavable linkers .
Advanced: What strategies improve metabolic stability for in vivo applications?
Answer:
- Isotope Labeling: Deuterate labile positions (e.g., ethyl group at N1) to slow CYP450-mediated oxidation .
- Bioisosteric Replacement: Substitute the pyrazolo[4,3-d]pyrimidine core with triazolo[4,5-d]pyrimidine to reduce hepatic clearance .
- Microsomal Stability Assays: Incubate with rat liver microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS to identify metabolic hotspots .
Basic: What are the key stability considerations for long-term storage?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the sulfanyl group .
- Solvent Compatibility: Lyophilize in tert-butanol/water (1:1) for stable amorphous solid dispersion .
Advanced: How can contradictory data on enzyme inhibition mechanisms be reconciled?
Answer:
- Kinetic Studies: Perform competitive vs. non-competitive inhibition assays (e.g., varying substrate concentrations with fixed inhibitor) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to confirm allosteric vs. active-site interactions .
- Cryo-EM: Resolve inhibitor-enzyme complexes at near-atomic resolution to visualize binding modes .
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